An In-depth Technical Guide to the Mechanism of Action of GSK2656157
An In-depth Technical Guide to the Mechanism of Action of GSK2656157
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2656157 is a potent and selective, ATP-competitive inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, GSK2656157 modulates downstream signaling, impacting protein synthesis, and has demonstrated anti-tumor and anti-angiogenic activity. This guide provides a comprehensive overview of the mechanism of action of GSK2656157, including its effects on the PERK signaling pathway, its kinase selectivity, and important off-target activities. Detailed experimental protocols and quantitative data are presented to support its use as a research tool and potential therapeutic agent.
Core Mechanism of Action: PERK Inhibition
GSK2656157 acts as a highly selective ATP-competitive inhibitor of PERK, with a reported IC50 of 0.9 nM in cell-free assays.[1][2] PERK is a key transducer of ER stress. Upon activation by the accumulation of unfolded proteins, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein).
GSK2656157, by binding to the ATP-binding pocket of PERK, prevents its autophosphorylation and subsequent phosphorylation of eIF2α. This inhibition of the PERK signaling cascade blocks the downstream effects, including the induction of ATF4 and CHOP.[2][4]
Signaling Pathway
The canonical PERK signaling pathway and the point of inhibition by GSK2656157 are depicted below.
Figure 1: The PERK signaling pathway and inhibition by GSK2656157.
Quantitative Data
In Vitro Potency and Selectivity
GSK2656157 demonstrates high potency against PERK and selectivity over a broad range of other kinases.
| Kinase Target | IC50 (nM) | Reference |
| PERK | 0.9 | [1][2] |
| EIF2AK1 (HRI) | 460 | [1] |
| EIF2AK2 (PKR) | 905 | [1] |
| EIF2AK4 (GCN2) | 3162 | [1] |
| LCK | 2344 | [1] |
| MLK2 | 2796 | [1] |
| ALK5 | 3020 | [1] |
| PI3Kγ | 3802 | [1] |
| ROCK1 | 7244 | [1] |
| Aurora B | 1259 | [1] |
| BRK | 905 | [1] |
| MEKK3 | 954 | [1] |
| KHS | 1764 | [1] |
| c-MER | 3431 | [1] |
| LRRK2 | 6918 | [1] |
| WNK3 | 5951 | [1] |
| MSK1 | 8985 | [1] |
| NEK1 | 9807 | [1] |
| AXL | 9808 | [1] |
| JAK2 | 24547 | [1] |
| MLCK2 | 3039 | [1] |
Table 1: Kinase selectivity of GSK2656157.
In a broader screen of 300 kinases, GSK2656157 inhibited only 15 kinases by more than 80% at a concentration of 10 µM.[5]
Cellular Activity
In cellular assays, GSK2656157 inhibits PERK activation and downstream signaling with an IC50 in the range of 10-30 nM.[2] Pretreatment of cells with GSK2656157 effectively blocks thapsigargin-induced autophosphorylation of PERK.[2]
Experimental Protocols
In Vitro PERK Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory potency of GSK2656157 against PERK.
Figure 2: Workflow for an in vitro PERK kinase assay.
Detailed Methodology: The inhibitory potency of GSK2656157 is measured using recombinant GST-PERK (amino acids 536–1116) and 6-His-full-length human eIF2α as a substrate.[1][2][5] The kinase reaction is typically conducted in a buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, and 0.01% Tween 20. PERK enzyme (e.g., 8 nM final concentration) is pre-incubated with various concentrations of GSK2656157 for 30 minutes at room temperature. The kinase reaction is initiated by the addition of eIF2α and ATP (e.g., 1 µM final concentration for both) and incubated for 45 minutes at room temperature. The phosphorylation of eIF2α can be detected using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6]
Cellular Western Blot Analysis of PERK Signaling
This protocol outlines the steps to assess the effect of GSK2656157 on PERK signaling in a cellular context.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., BxPC3 human pancreatic adenocarcinoma) and allow them to adhere. Pre-treat cells with varying concentrations of GSK2656157 for 1 hour.[2]
-
Induction of ER Stress: Induce ER stress by treating cells with an agent like thapsigargin (e.g., 1 µM) or tunicamycin for a specified time (e.g., 6 hours).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-PERK (Thr981), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and CHOP. Use a loading control like actin or GAPDH.[7]
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK2656157 in a xenograft mouse model.
Detailed Methodology:
-
Cell Preparation and Implantation: Culture human tumor cells (e.g., BxPC3) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS and Matrigel mixture) and subcutaneously inject them into the flank of immunocompromised mice (e.g., NCr-nu/nu mice).[9]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. Once tumors reach a specified size (e.g., 75-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer GSK2656157 orally at desired doses (e.g., 50 or 150 mg/kg, twice daily).[2][5]
-
Monitoring and Endpoint: Measure tumor volume and body weight regularly (e.g., twice weekly). The study endpoint can be a specific tumor volume or a predetermined time point.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for PERK pathway markers or immunohistochemistry for markers of proliferation and angiogenesis.
Off-Target and eIF2α Phosphorylation-Independent Effects
RIPK1 Inhibition
Recent studies have revealed that GSK2656157 is also a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[11] This off-target activity is significant as RIPK1 is a key mediator of TNF-induced inflammation and necroptosis. GSK2656157 has been shown to inhibit RIPK1 kinase activity directly and protect cells from TNF-mediated cell death independently of PERK inhibition.[11][12] The potency of GSK2656157 against RIPK1 is reportedly much higher than its intended target, PERK, in some cellular contexts.[11]
Figure 3: Off-target inhibition of RIPK1 by GSK2656157.
eIF2α Phosphorylation-Independent Effects
Interestingly, some of the biological effects of GSK2656157 appear to be independent of its inhibition of eIF2α phosphorylation.[7][13][14] In certain contexts, treatment with GSK2656157 can lead to a compensatory increase in eIF2α phosphorylation, potentially through the activation of other eIF2α kinases.[7][15] Furthermore, GSK2656157 can induce ER stress-mediated cell death in cells that are impaired in eIF2α phosphorylation, suggesting alternative mechanisms of action.[7][13][14] These findings indicate that the cellular consequences of GSK2656157 treatment may not solely be attributed to the canonical PERK-eIF2α signaling axis.
Conclusion
GSK2656157 is a valuable research tool for studying the role of PERK in the Unfolded Protein Response and various disease states. Its high potency and selectivity for PERK make it a powerful inhibitor of the canonical PERK-eIF2α-ATF4-CHOP signaling pathway. However, researchers and drug developers must be cognizant of its significant off-target activity against RIPK1 and its eIF2α phosphorylation-independent effects. A thorough understanding of these multifaceted mechanisms is crucial for the accurate interpretation of experimental results and for the potential clinical development of GSK2656157 or its analogs. The experimental protocols provided herein offer a foundation for the further investigation of this complex and intriguing molecule.
References
- 1. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
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